molecular formula C20H23N5O2 B6459235 3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2548998-29-2

3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6459235
CAS No.: 2548998-29-2
M. Wt: 365.4 g/mol
InChI Key: UDIMWGWGIDJUNX-UHFFFAOYSA-N
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Description

3-{[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a methyl group at position 2 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 6-methoxypyrimidin-4-yl group.

Properties

IUPAC Name

3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-23-17-6-4-3-5-16(17)20(26)25(14)12-15-7-9-24(10-8-15)18-11-19(27-2)22-13-21-18/h3-6,11,13,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMWGWGIDJUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with pyrido[3,4-d]pyrimidin-4(3H)-one derivatives described in the evidence (e.g., –7). Below is a systematic comparison based on substituents, core structure, and synthetic strategies.

Core Structure Differences

  • Target Compound : 3,4-Dihydroquinazolin-4-one (partially saturated quinazoline ring).
    • Conformational flexibility due to saturation may influence target binding and metabolic stability.
  • Analogs : Pyrido[3,4-d]pyrimidin-4(3H)-one (fully aromatic fused pyridine-pyrimidine system).
    • Rigid planar structure likely enhances π-π stacking interactions but may reduce solubility .

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Class Core Structure Piperidine Substituent Additional Groups Potential Impact
Target Compound Dihydroquinazolin-4-one 6-Methoxypyrimidin-4-yl 2-Methyl Methoxy group may enhance solubility and hydrogen bonding; methyl improves metabolic stability.
Compound 53g () Pyrido[3,4-d]pyrimidinone Benzo[d][1,3]dioxol-5-ylmethyl Pyrazole linker Benzodioxole increases lipophilicity; pyrazole may aid in metal coordination .
Compound 50e () Pyrido[3,4-d]pyrimidinone 3,4-Dichlorobenzyl Pyrazole linker Chlorine atoms enhance electronegativity and receptor affinity .
Compound 44g () Pyrido[3,4-d]pyrimidinone Pyridin-2-ylpiperazine None Pyridine-piperazine moiety may improve water solubility and CNS penetration .
Compound 54g () Pyrido[3,4-d]pyrimidinone Phenyl Pyrazole linker Phenyl group enhances hydrophobicity, potentially improving membrane permeability .
Compound 6 () Pyrido[3,4-d]pyrimidinone 3,5-Dichlorophenyl 2-Methyl Dichlorophenyl and methyl groups may synergize for target selectivity .

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